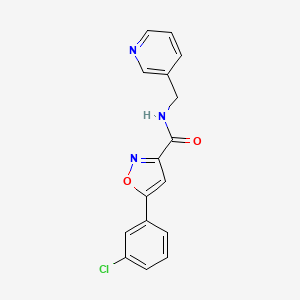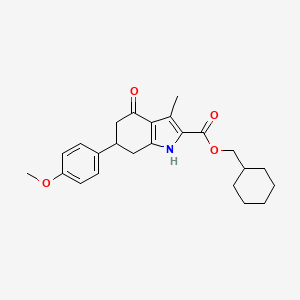![molecular formula C20H20FN3O3 B4686172 N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4686172.png)
N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. In recent years, this compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide selectively inhibits the PKB/Akt signaling pathway by binding to the active site of the protein kinase. The PKB/Akt pathway is a key regulator of cell survival, growth, and metabolism, and its overactivation is often associated with various diseases, including cancer and diabetes. Therefore, the inhibition of this pathway by this compound can lead to the induction of apoptosis, inhibition of cell proliferation, and improvement of glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, leading to the suppression of tumor growth. Moreover, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models, leading to the reduction of blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments include its high selectivity and potency as a PKB/Akt inhibitor, which allows for the specific targeting of the PKB/Akt pathway without affecting other signaling pathways. Moreover, the compound has been extensively characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry, ensuring its purity and quality.
However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results. Therefore, careful dose optimization and toxicity studies are necessary before using the compound in in vivo experiments.
Orientations Futures
The potential therapeutic applications of N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide are vast, and future research is needed to explore its full potential. Some of the future directions include:
1. Investigating the use of this compound as a combination therapy with other chemotherapeutic agents in cancer treatment.
2. Studying the effects of this compound in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Developing new analogs and derivatives of this compound with improved potency and selectivity as PKB/Akt inhibitors.
4. Investigating the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the PKB/Akt signaling pathway, which has potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been extensively studied in animal models, and its biochemical and physiological effects have been well-characterized. However, further research is needed to explore its full potential and develop new analogs and derivatives with improved potency and selectivity.
Applications De Recherche Scientifique
The selective inhibition of the PKB/Akt signaling pathway by N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in various diseases. In cancer, the PKB/Akt pathway is often overactivated, leading to increased cell survival and resistance to chemotherapy. Therefore, the use of this compound as a PKB/Akt inhibitor has been investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
In addition, this compound has also been studied for its potential therapeutic effects in diabetes and neurodegenerative disorders. The PKB/Akt pathway plays a crucial role in glucose metabolism and insulin signaling, and its inhibition by this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Moreover, the compound has also been investigated for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-5-3-4-14(12-15)20(27)24-10-8-13(9-11-24)19(26)23-17-7-2-1-6-16(17)18(22)25/h1-7,12-13H,8-11H2,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHCKZQJVLVNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3,4-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4686089.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4686097.png)
![3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4686105.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4686113.png)
![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4686120.png)


![5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4686139.png)
![4-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4686156.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4686161.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B4686163.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4686169.png)
